Ethyl 3,5-difluoro-4-n-propoxybenzoylformate
Overview
Description
Ethyl 3,5-difluoro-4-n-propoxybenzoylformate is a chemical compound with the molecular formula C13H14F2O4 It is an ester derivative of benzoylformate, characterized by the presence of two fluorine atoms and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-difluoro-4-n-propoxybenzoylformate typically involves the esterification of 3,5-difluoro-4-n-propoxybenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-difluoro-4-n-propoxybenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoylformate derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-difluoro-4-n-propoxybenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3,5-difluoro-4-n-propoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The propoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.
Comparison with Similar Compounds
Ethyl 3,5-difluoro-4-n-propoxybenzoylformate can be compared with other similar compounds, such as:
Ethyl 3,5-difluorobenzoylformate: Lacks the propoxy group, which may result in different chemical and biological properties.
Ethyl 4-n-propoxybenzoylformate: Lacks the fluorine atoms, which can affect its reactivity and potency.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
The unique combination of fluorine atoms and a propoxy group in this compound distinguishes it from these similar compounds, potentially offering enhanced properties for specific applications.
Properties
IUPAC Name |
ethyl 2-(3,5-difluoro-4-propoxyphenyl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-3-5-19-12-9(14)6-8(7-10(12)15)11(16)13(17)18-4-2/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVWOKIJQWUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)C(=O)C(=O)OCC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177969 | |
Record name | Benzeneacetic acid, 3,5-difluoro-α-oxo-4-propoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-06-3 | |
Record name | Benzeneacetic acid, 3,5-difluoro-α-oxo-4-propoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,5-difluoro-α-oxo-4-propoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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